Ethyl 5-methyl-3-oxohex-4-enoate

Description

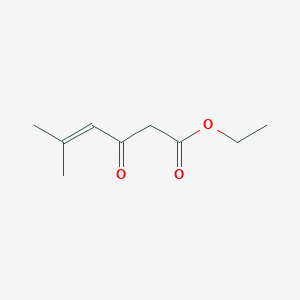

Ethyl 5-methyl-3-oxohex-4-enoate is a β-keto ester featuring an ethyl ester group, a conjugated enone system (α,β-unsaturated ketone), and a methyl substituent at the 5-position. This compound belongs to a class of molecules with diverse applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, fragrances, and natural product analogs.

Properties

CAS No. |

25556-51-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 5-methyl-3-oxohex-4-enoate |

InChI |

InChI=1S/C9H14O3/c1-4-12-9(11)6-8(10)5-7(2)3/h5H,4,6H2,1-3H3 |

InChI Key |

RLMMKAOBTDTWMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate

Structural Differences :

- Substituents: Contains a hydroxyl (-OH) group at the 5-position, absent in Ethyl 5-methyl-3-oxohex-4-enoate.

- Stereochemistry : The (2R,4Z) configuration introduces chirality and geometric isomerism, which may influence biological activity or synthetic pathways.

- Molecular Formula : C₉H₁₄O₄ (molecular weight: 186.20 g/mol) .

Synthetic Relevance :

The hydroxyl group in this analog necessitates protective strategies during synthesis (e.g., acetylation or silylation) to prevent undesired side reactions, a consideration less critical for the parent compound without this substituent.

(E)-3-Methyl-6-oxohex-2-enyl Acetate

Structural Differences :

- Ester Group : Features an acetate (-OAc) instead of an ethyl ester.

- Carbon Skeleton: The ketone is at the 6-position, and the double bond is at the 2-position (vs. 3-oxo and 4-enoate in the target compound).

- Molecular Weight : 170.2 g/mol (C₈H₁₂O₃), as derived from ESI-MS data (m/z 193.1 for [M+Na]⁺) .

Reactivity Comparison :

The α,β-unsaturated ketone in both compounds enables conjugate addition reactions. However, the acetate group in (E)-3-methyl-6-oxohex-2-enyl acetate may confer distinct solubility or stability profiles compared to ethyl esters.

Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate

Structural Differences :

- Ester and Protecting Groups: Utilizes a methyl ester and an isopropylidene acetal at the 5,6-positions, contrasting with the ethyl ester and lack of protective groups in this compound.

- Carbon Chain Length: Extended hept-3-enoate backbone (7 carbons vs. 6 carbons in the target compound).

Synthetic Methodology: Synthesis involves magnesium-mediated reactions in methanol, highlighting the role of protecting groups in complex multi-step syntheses .

Data Tables: Key Comparisons

Table 1: Structural and Physical Properties

Research Findings and Trends

- Synthetic Challenges : Ethyl esters generally offer better stability than acetates in acidic or basic conditions, as seen in the synthesis of (E)-3-methyl-6-oxohex-2-enyl acetate, which requires careful pH control during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.